1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one

Catalog No.
S14599068
CAS No.
M.F
C11H13ClO2S
M. Wt
244.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one

Product Name

1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one

IUPAC Name

1-chloro-1-(4-ethoxy-3-sulfanylphenyl)propan-2-one

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

InChI

InChI=1S/C11H13ClO2S/c1-3-14-9-5-4-8(6-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3

InChI Key

ATZLNHYNIHVOHR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)S

1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C11H13ClO2SC_{11}H_{13}ClO_2S and a molecular weight of approximately 244.74 g/mol. This compound features a chloro group, an ethoxy group, and a mercapto group attached to a propanone backbone, making it a member of the class of compounds known as ketones. The presence of the chloro and mercapto groups contributes to its reactivity and potential biological activities.

The chemical reactivity of 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one can be attributed to its functional groups. The chloro substituent can undergo nucleophilic substitution reactions, while the mercapto group can participate in thiol-related reactions, such as oxidation to form disulfides or addition reactions with electrophiles. Additionally, the ketone moiety can engage in condensation reactions, particularly with amines or alcohols.

The synthesis of 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One potential method includes:

  • Formation of the Ethoxy Group: Starting with a suitable phenol derivative, an ethylating agent such as ethyl iodide can be used to introduce the ethoxy group.
  • Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution using chlorine gas or a chlorinating agent.
  • Mercapto Group Addition: The mercapto group may be introduced via nucleophilic substitution on a suitable precursor containing a leaving group.
  • Final Product Isolation: The final product can be purified through recrystallization or chromatography.

1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals due to its structural features that may interact with biological targets. Additionally, it could serve as an intermediate in synthesizing other chemical compounds or materials with specific properties.

Several compounds share structural similarities with 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one:

Compound NameStructureUnique Features
1-Chloro-2-(4-methylphenyl)propan-2-oneStructureContains a methyl group instead of an ethoxy group
4-Ethoxyphenyl mercaptanStructureLacks the chloro and ketone functionalities
3-MercaptopropanamideStructureContains an amide instead of a ketone

Uniqueness

The uniqueness of 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one lies in its combination of chloro, ethoxy, and mercapto groups on a propanone framework, which may confer distinct reactivity and biological properties compared to similar compounds.

Early Developments in α-Haloketone Chemistry

The chemistry of α-haloketones dates to the late 18th century, with initial reports focusing on their preparation via halogenation of ketones . However, systematic exploration of their synthetic utility began in the mid-20th century, driven by the discovery of their electrophilic reactivity at both the carbonyl and α-carbon positions. For example, Friedel-Crafts acylation and halogenation protocols enabled the synthesis of phenacyl halides, which became foundational intermediates for heterocyclic systems .

The specific integration of ethoxy and mercapto substituents into α-haloketones, as seen in 1-chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one, emerged more recently. These modifications arose from efforts to enhance regioselectivity in nucleophilic substitution reactions. The ethoxy group’s electron-donating nature and the mercapto group’s capacity for sulfur-based cyclizations expanded the compound’s utility in synthesizing benzothiazoles and benzofurans .

Mechanistic Advancements and Heterocyclic Applications

A pivotal breakthrough was the recognition that α-haloketones undergo epoxide formation when treated with bases, as demonstrated by Pearson et al. . This reactivity, coupled with the compound’s ability to engage in tandem substitution-cyclization reactions, facilitated its use in constructing annelated heterocycles. For instance, reactions with thioureas yield thiazolidinones, while condensations with hydrazines produce pyrazolines (Table 1) .

Table 1: Heterocycles Synthesized from α-Chloroketones

Heterocycle ClassReagentApplication DomainSource
ThiazolidinonesThioureasAntimicrobial agents
PyrazolinesHydrazinesAnti-inflammatory drugs
BenzofuransPhenolsFluorescent probes

The compound’s α-chloro group also participates in palladium-catalyzed cross-coupling reactions, enabling arylation at the ketone’s α-position. This method, optimized under aqueous conditions, has been employed to functionalize haloaromatics and bioactive molecules like prochlorperazine .

Strategic Importance of Multifunctional Aromatic Ketones in Medicinal Chemistry

Functional Group Synergy and Reactivity

The strategic value of 1-chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one lies in its synergistic functional groups:

  • Chloro Group: Serves as a leaving group in nucleophilic substitutions, enabling C–N and C–S bond formations .
  • Ethoxy Group: Enhances electron density at the phenyl ring, directing electrophilic attacks to the meta position .
  • Mercapto Group: Participates in oxidative cyclizations to form sulfur-containing heterocycles like thiophenes .

This triad of substituents allows the compound to act as a linchpin in multicomponent reactions. For example, its reaction with primary amines and carbon disulfide yields thioamide intermediates, which cyclize to form 1,3-thiazolidin-4-ones under mild conditions .

Applications in Drug Discovery

Multifunctional aromatic ketones are indispensable in medicinal chemistry due to their ability to generate pharmacophores with improved binding affinity and metabolic stability. The compound’s derivatives have been investigated as:

  • Kinase Inhibitors: Pyridine-fused analogs exhibit selective inhibition of tyrosine kinases implicated in cancer .
  • Antiviral Agents: Thiazole derivatives demonstrate activity against RNA viruses by interfering with viral replication machinery .
  • Antioxidants: Benzofuran analogs scavenge reactive oxygen species, mitigating oxidative stress in neurodegenerative models .

Table 2: Bioactive Derivatives of α-Chloroketones

Derivative ClassBiological ActivityMechanism of ActionSource
Pyridine-fused ketonesTyrosine kinase inhibitionATP-competitive binding
Thiazole analogsViral protease inhibitionBlocking substrate cleavage
Benzofuran derivativesROS scavengingElectron donation

Fundamental Kinetic Principles in Multi-Step Synthesis

The synthesis of 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one involves multi-step convergent synthesis pathways that require detailed kinetic analysis to optimize reaction conditions and maximize yields [1] [2]. Multi-step reactions are characterized by sequential elementary steps, each with unique rate laws and molecular events that collectively determine the overall reaction mechanism [3] [4].

The kinetic behavior of multi-step synthesis follows the principle that the rate-determining step governs the overall reaction rate [3]. For complex organic syntheses involving chlorophenyl compounds, the kinetic analysis must consider the effects of substituent patterns on reaction rates. Research has demonstrated that substitution patterns significantly influence the strength and reactivity of functional groups, with intramolecular hydrogen bonding playing a decisive role in determining reactivity for ortho-substituted phenols [5].

Reaction Rate Constants and Activation Energy Parameters

Experimental kinetic data for related chlorophenyl compounds provide valuable insights into reaction mechanisms. Studies on chlorophenol reactions with atomic hydrogen have yielded comprehensive rate constants over temperature ranges of 600-1200 K using canonical variational transition-state theory with small curvature tunneling contribution [5].

Compound TypeRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Activation Energy (kJ/mol)
2-Chlorophenol5.9 × 10⁻¹²29845.2 [6]
4-Chlorophenyl derivatives4.3 × 10⁻¹¹29838.7 [6]
Mercaptophenyl systems1.94 × 10⁻¹¹29842.1 [6]

The Arrhenius equation describes the temperature dependence of reaction rates:

$$ k = Ae^{-E_a/RT} $$

where k represents the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [7].

Mechanistic Pathways and Intermediate Formation

The synthesis of 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one typically involves electrophilic substitution mechanisms where phenol derivatives undergo reaction with chlorinated ketone precursors [8]. The reaction pathway proceeds through formation of reactive intermediates, including carbocation species and radical intermediates.

Convergent synthesis strategies enhance efficiency by coupling synthetic intermediates of similar complexity late in the pathway [9]. For the target compound, the convergent approach involves:

  • Initial nucleophilic substitution at the phenolic hydroxyl group
  • Electrophilic aromatic substitution introducing the chloroketone moiety
  • Stabilization through intramolecular interactions between thiol and carbonyl groups

The reaction order determination requires analysis of concentration dependence for species involved in the rate-determining step [3]. For multi-step mechanisms involving chlorophenyl compounds, reaction orders typically range from first to second order, depending on the specific elementary step being analyzed.

Continuous Flow Reactor Adaptations for Scalable Production

Flow Chemistry Advantages for Complex Organic Synthesis

Continuous flow synthesis offers significant advantages over traditional batch processes for producing 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one [10] [11]. Flow chemistry provides improved heat and mass transfer, enhanced safety profiles, and straightforward scalability that addresses many limitations of conventional batch synthesis [12].

The implementation of modular flow systems enables precise control of reaction parameters including temperature, residence time, and reagent mixing ratios [13]. For multi-step syntheses, each step can be carried out in separate flow reactors with continuous transfer between stages, eliminating intermediate isolation and purification steps [14].

Reactor Design and Process Parameters

Microreactor technology provides optimal conditions for synthesizing chlorophenyl compounds through enhanced mixing efficiency and heat transfer capabilities [15] [16]. The typical reactor configuration includes:

  • Stainless steel tubing with internal diameters ranging from 0.8-1.0 mm
  • Temperature control systems maintaining precise thermal conditions
  • Back-pressure regulators ensuring consistent flow dynamics
  • In-line monitoring using analytical techniques such as infrared spectroscopy and high-performance liquid chromatography

Process optimization studies have demonstrated that continuous flow reactors can achieve residence times as short as 1-5 minutes while maintaining high conversion rates [15] [17]. For the synthesis of related aryl ketones, optimal conditions typically involve:

ParameterOptimal RangeImpact on Yield
Temperature80-140°C+25-50% improvement [15]
Flow Rate1-10 mL/minEnhanced mixing efficiency [16]
Residence Time1-5 minutesReduced side reactions [17]
Pressure5-10 barImproved mass transfer [11]

Scalability and Production Considerations

Scale-up strategies for continuous flow synthesis involve multiple approaches including scale-out, numbering-up, and direct scale-up of reactor dimensions [18] [19]. The modular nature of flow systems allows for parallel operation of multiple reactors to increase production capacity without fundamental changes to reaction conditions.

Automated optimization protocols using Bayesian optimization and machine learning techniques have reduced the number of experiments required for process optimization by up to 27.6% [20]. These approaches enable rapid identification of optimal process conditions while minimizing material consumption and experimental time.

Production throughput for similar organic syntheses in flow systems has demonstrated the capability to produce 7.6 grams of product over 40 hours using relatively small-scale setups [18]. Industrial implementations have achieved productivity rates of 3.16 grams per hour for related aromatic ketone syntheses [17].

Green Chemistry Approaches Utilizing Biocatalytic Systems

Enzymatic Synthesis Pathways

Biocatalytic approaches offer environmentally sustainable alternatives for synthesizing 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one through enzymatic transformations [21] [22]. Enzyme-catalyzed reactions provide exceptional stereoselectivity, regioselectivity, and chemoselectivity under mild reaction conditions, reducing energy consumption and waste generation [23].

Alcohol dehydrogenases and reductases have demonstrated effectiveness in the enantioselective reduction of aromatic ketones containing chloro and mercapto substituents [24]. These enzymes exhibit unique characteristics that address substrate insolubility issues commonly encountered with hydrophobic chlorophenyl compounds.

Whole-Cell Biocatalytic Systems

Whole-cell biocatalysis provides integrated enzymatic systems capable of performing complex multi-step transformations [25] [26]. For chlorophenyl compound synthesis, recombinant Escherichia coli cells containing specific reductases have achieved:

  • 99% conversion yields for related chloro-substituted ketones
  • Complete enantioselectivity for chiral alcohol products
  • Simplified purification through integrated cofactor regeneration systems

Liquid-liquid biphasic microreaction systems enhance biocatalytic efficiency by providing optimal mass transfer conditions while maintaining enzyme stability [25]. These systems utilize bio-based solvents such as 2-methyltetrahydrofuran that demonstrate excellent biocompatibility and reduced environmental impact [26].

Flow Biocatalysis Integration

Continuous flow biocatalysis combines the advantages of flow chemistry with enzymatic selectivity to create sustainable production processes [22]. The integration of immobilized enzymes in packed-bed reactors enables:

  • Extended operational lifetimes through enzyme stabilization
  • Continuous processing without enzyme recovery requirements
  • In-line monitoring of conversion rates and product quality
  • Reduced waste generation through elimination of organic solvents

Process optimization for flow biocatalysis involves balancing enzyme loading, residence time, and substrate concentration to maximize productivity while maintaining enzyme activity [22]. Recent developments in protein engineering and directed evolution have expanded the substrate scope of biocatalysts to include challenging synthetic targets such as chlorinated aromatic compounds [21].

Biocatalyst TypeSubstrate ScopeConversion RateEnvironmental Benefit
Alcohol dehydrogenasesAromatic ketones75-99% [26]Reduced solvent use
Whole-cell systemsChlorophenyl compounds80-99% [25]Integrated cofactor regeneration
Immobilized enzymesMulti-step pathways70-95% [22]Extended catalyst lifetime

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

244.0324785 g/mol

Monoisotopic Mass

244.0324785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types